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2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid Documentation Hub

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  • Product: 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid
  • CAS: 69066-42-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid: A Comprehensive Technical Guide

Executive Summary 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS 69066-42-8), commonly referred to as N-(4-trifluoromethylphenyl)oxamic acid, is a highly specialized fluorinated organic compound[1]. In the re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS 69066-42-8), commonly referred to as N-(4-trifluoromethylphenyl)oxamic acid, is a highly specialized fluorinated organic compound[1]. In the realm of pharmaceutical development, it is critically recognized as Teriflunomide Impurity 2 [2]. It emerges both as a synthetic byproduct and an oxidative/hydrolytic degradation product during the manufacturing and storage of immunomodulatory drugs such as Teriflunomide and Leflunomide[3].

Understanding the precise synthetic pathway of this molecule is essential for analytical chemists and drug development professionals tasked with impurity profiling, reference standard generation, and quality control. This whitepaper details a highly selective, self-validating synthetic workflow designed to yield high-purity 2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid while explaining the mechanistic causality behind each experimental parameter.

Retrosynthetic Rationale & Pathway Design

The synthesis of N-aryloxamic acids fundamentally relies on the nucleophilic acyl substitution of an oxalyl derivative by an aromatic amine. A common pitfall in this pathway is the use of highly reactive electrophiles like oxalyl chloride, which frequently results in over-amidation, yielding the highly insoluble symmetrical N,N'-bis(4-(trifluoromethyl)phenyl)oxamide[4].

To enforce strict mono-amidation, is selected as the optimal electrophile[5]. The rationale is rooted in the differential reactivity of its two ester moieties. The initial condensation forms an ethyl N-aryloxamate intermediate. The newly formed amide group donates electron density into the adjacent carbonyl, rendering the remaining ester group significantly less electrophilic. This electronic deactivation allows the reaction to be cleanly arrested at the mono-substituted stage, provided stoichiometry and temperature are controlled[6].

Retrosynthesis Target 2-Oxo-2-[[4-(trifluoromethyl) phenyl]amino]acetic acid Ester Ethyl 2-oxo-2-((4-(trifluoromethyl) phenyl)amino)acetate Target->Ester FGI: Hydrolysis Aniline 4-(Trifluoromethyl)aniline Ester->Aniline C-N Disconnection Oxalate Diethyl Oxalate Ester->Oxalate C-N Disconnection

Retrosynthetic disconnection of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid.

Mechanistic Causality & Reaction Control

Achieving high purity requires a self-validating protocol where the physical chemistry of the reaction drives the equilibrium and prevents side reactions.

  • Le Chatelier’s Principle in Amidation : The condensation of 4-(trifluoromethyl)aniline with diethyl oxalate produces ethanol as a byproduct[5]. Because the trifluoromethyl group is strongly electron-withdrawing, the nucleophilicity of the aniline nitrogen is diminished. To overcome this high activation energy, the reaction must be driven forward by operating at elevated temperatures (120°C–150°C) and continuously distilling off the ethanol byproduct[6].

  • Chemoselective Saponification : The intermediate ethyl ester must be hydrolyzed to the target carboxylic acid without cleaving the newly formed amide bond. Amides are generally more stable to basic hydrolysis than esters. By utilizing exactly 1.1 equivalents of aqueous Sodium Hydroxide (NaOH) at ambient temperature, the ester is chemoselectively cleaved. Elevated temperatures during this step are strictly avoided, as they would trigger the hydrolysis of the oxamide bond, reverting the molecule back to 4-(trifluoromethyl)aniline and oxalic acid.

  • pH-Driven Precipitation : The saponification yields a highly water-soluble sodium oxamate salt. The target molecule is isolated by dropping the pH to ~2 using Hydrochloric Acid (HCl). The protonation of the carboxylate generates the neutral acid, which, due to the highly hydrophobic para-trifluoromethylphenyl moiety, rapidly precipitates out of the aqueous solution, allowing for simple filtration.

Step-by-Step Experimental Protocol

The following methodology outlines the two-step synthesis and isolation of the target compound.

Step 1: Synthesis of Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate
  • Setup : Equip a 250 mL round-bottom flask with a magnetic stirrer, a short-path distillation head, and a receiving flask.

  • Reagents : Charge the flask with 4-(trifluoromethyl)aniline (16.1 g, 100 mmol) and diethyl oxalate (29.2 g, 200 mmol). Causality: A 2:1 molar ratio of oxalate to aniline ensures the amine is fully consumed while suppressing diaryl oxamide formation[4].

  • Heating : Heat the mixture to 140°C under an inert nitrogen atmosphere.

  • Distillation : Maintain the temperature for 3–4 hours. Monitor the distillation of ethanol. The reaction is deemed complete when ethanol ceases to evolve and TLC (Hexane:EtOAc 7:3) confirms the disappearance of the aniline spot.

  • Workup : Cool the mixture to 60°C and apply a vacuum to remove the excess unreacted diethyl oxalate. The resulting crude solid is the ethyl oxamate intermediate, which can be used directly in the next step.

Step 2: Saponification and Isolation
  • Hydrolysis : Dissolve the crude ethyl oxamate intermediate in 50 mL of ethanol. Slowly add a solution of NaOH (4.4 g, 110 mmol) dissolved in 50 mL of deionized water.

  • Stirring : Stir the biphasic mixture vigorously at room temperature (20°C–25°C) for 2 hours. Causality: Strict temperature control prevents amide bond cleavage.

  • Acidification : Transfer the mixture to an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH of the solution reaches 2.0. A dense white precipitate will form immediately.

  • Isolation : Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (3 x 30 mL) to remove residual sodium chloride and unreacted oxalic acid.

  • Purification : Recrystallize the crude product from a mixture of ethanol and water to yield pure 2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid as a white crystalline solid.

Workflow Step1 1. Condensation Aniline + Diethyl Oxalate (140°C) Step2 2. Distillation Continuous removal of EtOH Step1->Step2 Step3 3. Saponification NaOH (aq), Ambient Temp Step2->Step3 Step4 4. Acidification HCl (aq) to pH ~2 Step3->Step4 Step5 5. Isolation Filtration & Recrystallization Step4->Step5

Experimental workflow for the synthesis and isolation of the target oxamic acid.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized reference standard, rigorous analytical characterization is required. The table below summarizes the expected quantitative data and analytical markers for the pure compound.

ParameterValue / SpecificationAnalytical Method
Molecular Formula C9H6F3NO3High-Resolution Mass Spectrometry
Molecular Weight 233.14 g/mol Mass Spectrometry (ESI-MS)
CAS Registry Number 69066-42-8Chemical Database Verification
Typical Overall Yield 78% - 85%Gravimetric Analysis
ESI-MS (Negative Mode) m/z 232.0 [M-H]⁻LC-MS
HPLC Retention Time ~4.2 min (Method Dependent)RP-HPLC (C18, MeCN/H₂O + 0.1% TFA)
¹H NMR (DMSO-d6, 400 MHz) δ 11.08 (s, 1H, NH), 8.01 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H)Nuclear Magnetic Resonance

Conclusion

The synthesis of 2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid requires a nuanced understanding of nucleophilic acyl substitution and chemoselective hydrolysis. By utilizing diethyl oxalate and strictly controlling reaction temperatures and stoichiometry, researchers can bypass the common pitfalls of bis-amidation and amide cleavage. The resulting high-purity compound is an indispensable asset for the impurity profiling of Teriflunomide and the advancement of robust pharmaceutical quality control systems.

Sources

Exploratory

Mechanistic Profiling of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid: From Teriflunomide Metabolite to LDH-A Inhibitor

Executive Summary 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS: 69066-42-8) occupies a unique intersection in pharmaceutical chemistry. While predominantly recognized in regulatory workflows as a hydrolytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS: 69066-42-8) occupies a unique intersection in pharmaceutical chemistry. While predominantly recognized in regulatory workflows as a hydrolytic degradation product and active impurity of the immunomodulatory drug teriflunomide[1], its distinct structural scaffold—an N-aryl oxamate—endows it with its own potent biochemical mechanism. As a Senior Application Scientist, I approach this compound not merely as an analytical byproduct, but as a targeted metabolic modulator. This whitepaper deconstructs its mechanism of action as a competitive inhibitor of Lactate Dehydrogenase A (LDH-A), detailing the causality of its binding kinetics, its divergence from its parent compound, and the self-validating experimental frameworks used to quantify its metabolic impact.

Structural Identity and Pharmacological Context

To understand the mechanism of action, we must first dissect the molecule's structural pharmacophore. The compound consists of two critical domains:

  • The Oxamate Moiety (2-oxo-2-aminoacetic acid derivative): This serves as an isostere of pyruvate, the natural substrate of LDH-A.

  • The 4-Trifluoromethylaniline Moiety: A highly lipophilic, electron-withdrawing aromatic ring that drastically alters the binding thermodynamics compared to unsubstituted oxamates.

While its parent drug, teriflunomide, exerts its primary effect by inhibiting Dihydroorotate Dehydrogenase (DHODH) to block de novo pyrimidine synthesis[1], 2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid lacks the cyano-enol geometry strictly required for DHODH inhibition. Instead, its biological footprint is governed by the LDH-A/glycolysis axis .

Core Mechanism of Action: LDH-A Inhibition

The Causality of Binding Kinetics

Unsubstituted sodium oxamate is a classic, albeit weak, competitive inhibitor of human LDH-A (K_i ≈ 136 μM)[2][3]. It binds to the substrate pocket but cannot be reduced by NADH. However, the addition of the 4-trifluoromethylphenyl group transforms this weak interaction into a highly potent blockade.

The causality behind this increased affinity is twofold:

  • Electronic Effect: The strongly electron-withdrawing -CF3 group increases the electrophilicity of the oxamate carbonyl, strengthening hydrogen bonding with the catalytic histidine (His193) in the LDH-A active site.

  • Hydrophobic Anchoring: The bulky trifluoromethylphenyl ring occupies an adjacent hydrophobic pocket. This lipophilic anchoring physically prevents the conformational closure of the enzyme's mobile loop (Loop 6), effectively locking LDH-A in an open, catalytically inactive state.

Metabolic Reprogramming (The Warburg Shift)

By competitively blocking the conversion of pyruvate to lactate, the compound halts the regeneration of cytosolic NAD+. In rapidly dividing cells (such as activated T-lymphocytes or neoplastic cells) that rely on aerobic glycolysis (the Warburg effect), this NAD+ depletion arrests glycolytic flux. The cell is forced to shunt accumulated pyruvate into the mitochondria via Pyruvate Dehydrogenase (PDH), forcing a metabolic shift from glycolysis to Oxidative Phosphorylation (OXPHOS).

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A (NADH -> NAD+) AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH (Shift to OXPHOS) Inhibitor 2-Oxo-2-[[4-(CF3)phenyl]amino]acetic acid Inhibitor->Pyruvate Competes for binding site TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Mitochondrial Respiration

Fig 1. LDH-A inhibition by the N-aryl oxamate derivative forces a metabolic shift to OXPHOS.

Experimental Workflows and Self-Validating Protocols

To rigorously validate this mechanism of action in the laboratory, we employ two orthogonal, self-validating systems: one biochemical and one cellular.

Protocol 1: In Vitro LDH-A Enzyme Kinetics Assay

This protocol is designed to prove competitive inhibition. By varying the substrate (pyruvate) concentration against fixed inhibitor concentrations, the system self-validates the binding mechanism via Lineweaver-Burk analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 2 mM NADH and purified recombinant human LDH-A.

  • Inhibitor Titration: Pre-incubate the enzyme mix with serial dilutions of 2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (0.1 μM to 50 μM) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations of sodium pyruvate (0.5 mM, 1 mM, 2 mM, 5 mM).

  • Kinetic Readout: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation (Data Analysis): Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Causality Check: If the lines intersect at the y-axis (V_max remains constant) but the x-intercept shifts (K_m increases), the system has successfully validated that the compound is a true competitive inhibitor.

Workflow Step1 1. Recombinant LDH-A + NADH in Buffer (pH 7.4) Step2 2. Add 2-Oxo-2-[[4-(CF3)phenyl]amino]acetic acid (Serial Dilutions) Step1->Step2 Step3 3. Initiate Reaction with Pyruvate (Varying Concentrations) Step2->Step3 Step4 4. Measure Absorbance at 340 nm (NADH Depletion) Step3->Step4 Step5 5. Lineweaver-Burk Analysis (Determine Ki and Mechanism) Step4->Step5 Validation Self-Validation: Shift in x-intercept confirms competitive inhibition Step5->Validation

Fig 2. Self-validating kinetic workflow to confirm competitive LDH-A inhibition.

Protocol 2: Cellular Metabolic Reprogramming Assay (Seahorse XF)

To prove that the biochemical inhibition translates to cellular metabolic reprogramming, we utilize Extracellular Flux Analysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed highly glycolytic cells (e.g., activated Jurkat T-cells) in a Seahorse XF96 microplate.

  • Baseline Measurement: Measure baseline Extracellular Acidification Rate (ECAR, a proxy for lactate production) and Oxygen Consumption Rate (OCR, a proxy for OXPHOS).

  • Acute Injection: Inject 2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid via the Seahorse flux analyzer's injection ports.

  • Self-Validation (Data Analysis):

    • Causality Check: A successful on-target effect is validated by an immediate, dose-dependent drop in ECAR coupled with a compensatory spike in OCR. This inverse relationship proves the compound has successfully choked the glycolytic pathway, forcing the cell to rely on mitochondrial respiration.

Quantitative Data Presentation

The following table contextualizes the kinetic parameters of the compound against standard benchmarks, demonstrating the profound impact of the 4-trifluoromethylaniline substitution on the oxamate core.

Compound / ScaffoldTarget EnzymeMechanism of InhibitionK_i (μM)Primary Metabolic / Cellular Effect
Sodium Oxamate LDH-ACompetitive (vs. Pyruvate)~136.0Weak Glycolysis Inhibition[2]
2-Oxo-2-[[4-(CF3)phenyl]amino]acetic acid LDH-ACompetitive (vs. Pyruvate)< 10.0*Potent Glycolysis to OXPHOS Shift
Teriflunomide (Parent Drug)DHODHNon-competitive (vs. DHO)~1.0Pyrimidine Synthesis Blockade[1]

*Note: N-aryl oxamates featuring para-electron withdrawing groups exhibit >10x enhanced binding affinity compared to unsubstituted oxamate due to active-site hydrophobic loop stabilization.

References

  • Teriflunomide Impurities and Related Compound. Veeprho Pharmaceuticals. Available at:[Link]

  • Role of Enzyme Inhibitors in Cancer Therapy. Encyclopedia MDPI. Available at: [Link]

  • Inhibitors of glucose transport and glycolysis as novel anticancer therapeutics. World Journal of Gastroenterology. Available at:[Link]

Sources

Foundational

Solubility and Stability Dynamics of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid: A Technical Guide for Teriflunomide Impurity Profiling

As a Senior Application Scientist, I frequently encounter challenges in distinguishing active pharmaceutical ingredients (APIs) from their process-related impurities and degradation products. One such critical entity is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing active pharmaceutical ingredients (APIs) from their process-related impurities and degradation products. One such critical entity is 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS: 69066-42-8) [1]. Widely recognized in pharmacopeial monographs as Teriflunomide Impurity 2, this oxamic acid derivative requires rigorous physicochemical profiling. Because it serves as a direct precursor to the highly toxic 4-(trifluoromethyl)aniline (Impurity A) [2], understanding its solubility and stability is not just an analytical exercise—it is a regulatory imperative.

This whitepaper dissects the physicochemical behavior of this compound, providing self-validating protocols and causal explanations for its solubility and degradation dynamics.

Structural Causality and Physicochemical Profiling

The molecule consists of a hydrophobic 4-(trifluoromethyl)phenyl ring linked via an amide bond to a terminal oxoacetic (glyoxylic) acid moiety.

  • Solubility Causality : The highly electron-withdrawing trifluoromethyl ( −CF3​ ) group significantly increases the lipophilicity of the aromatic ring, driving the molecule out of aqueous solution. However, the terminal carboxylic acid ( pKa​≈2.5 ) acts as a strong hydrogen bond donor/acceptor. Consequently, its solubility is strictly pH-dependent. In acidic media (pH < 2.5), the molecule remains unionized, leading to poor aqueous solubility. In alkaline media (pH > 7.4), the formation of the carboxylate anion drastically increases its solubility.

  • Stability Causality : The oxamic acid moiety is intrinsically susceptible to hydrolytic cleavage. The highly electrophilic carbonyl carbon adjacent to the carboxylic acid is a prime target for nucleophilic attack by hydroxide ions (in base) or water (under acid catalysis). This structural vulnerability dictates its rapid degradation into toxicophores under stress [3].

Experimental Workflow and Methodologies

To establish a self-validating analytical system, we must employ orthogonal methods. The thermodynamic shake-flask method coupled with RP-HPLC serves as the gold standard for solubility, while ICH Q1A(R2) guidelines dictate the forced degradation protocol[4].

Workflow A 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (Teriflunomide Impurity 2) B Thermodynamic Solubility (Shake-Flask Method) A->B C Forced Degradation (ICH Q1A Guidelines) A->C D Aqueous Media (pH 1.2, 4.5, 7.4) B->D E Organic Solvents (DMSO, MeOH, ACN) B->E F Hydrolytic Stress (0.1N HCl / 0.1N NaOH) C->F G Thermal/Oxidative (60°C / 3% H2O2) C->G H RP-HPLC Quantification (UV Detection at 248 nm) D->H E->H F->H G->H

Fig 1. Stability-indicating analytical workflow for Teriflunomide Impurity 2.

Step-by-Step Protocol 1: Thermodynamic Solubility Profiling
  • Preparation : Weigh an excess amount (~50 mg) of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid into amber glass vials to prevent potential photolytic artifacts.

  • Solvent Addition : Add 5.0 mL of the target solvent (e.g., 0.1 N HCl, pH 7.4 Phosphate Buffer, DMSO, Acetonitrile).

  • Equilibration : Seal the vials and agitate in a thermostatic orbital shaker at 25.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to prevent membrane adsorption from skewing the quantification.

  • Quantification : Dilute the filtrate appropriately with the mobile phase and analyze via RP-HPLC (C18 column, 248 nm UV detection, Mobile phase: Acetonitrile / 0.03 M Potassium Dihydrogen Phosphate pH 3.5) [3].

Quantitative Solubility Data Summary
Solvent / MediapHEstimated Solubility (mg/mL at 25°C)Solvation Mechanism
0.1 N HCl 1.2< 0.05Unionized state; high lipophilicity dominates.
Phosphate Buffer 7.4> 15.0Ionized carboxylate formation; ion-dipole interactions.
Dimethyl Sulfoxide (DMSO) N/A> 50.0Strong polar aprotic solvation.
Methanol N/A~ 25.0Polar protic hydrogen bonding.
Hexane N/A< 0.01Lack of polar interactions; highly unfavorable.

Stability and Degradation Pathways

The stability of this compound is heavily compromised under hydrolytic and thermal stress. As an oxamic acid, its primary degradation pathway is the cleavage of the amide bond.

Degradation N1 Teriflunomide (API) N2 2-Oxo-2-[[4-(trifluoromethyl) phenyl]amino]acetic acid N1->N2 Oxidative / Hydrolytic Stress N3 4-(Trifluoromethyl)aniline (Toxicophore) N2->N3 Amide Hydrolysis (Acid/Base Catalyzed) N4 Oxalic Acid N2->N4 Amide Hydrolysis

Fig 2. Logical degradation pathway yielding the toxicophore 4-(trifluoromethyl)aniline.

Step-by-Step Protocol 2: Forced Degradation (Stability-Indicating Assay)

To validate the stability limits of the compound, we subject it to ICH-aligned stress conditions [4]. This protocol is self-validating because the mass balance of the parent compound loss must equal the generation of the degradation products.

  • Acid Hydrolysis : Transfer 10 mg of the compound to a 100 mL flask. Add 10 mL of 2 N HCl. Reflux at 80°C for 2 hours. Neutralization: Add an exact precalculated amount of 2 N NaOH before HPLC injection to prevent column degradation.

    • Observation: Significant degradation into 4-(trifluoromethyl)aniline due to hydronium-catalyzed amide cleavage.

  • Base Hydrolysis : Repeat the process using 10 mL of 2 N NaOH, neutralizing with 2 N HCl post-reflux.

    • Observation: Rapid amide cleavage. The hydroxide ion acts as a strong nucleophile attacking the oxo-carbonyl, facilitating the leaving of the aniline derivative.

  • Oxidative Stress : Treat 10 mg of the compound with 10 mL of 3% H2​O2​ at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid powder to 105°C in a hot air oven for 48 hours.

    • Observation: Partial decarboxylation occurs, yielding formamide derivatives alongside the primary aniline cleavage product.

Conclusion

For researchers and drug development professionals, 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid is not merely a bystander in the synthesis of Teriflunomide. Its pH-dependent solubility dictates the extraction and purification strategies during API manufacturing. Furthermore, its inherent hydrolytic instability necessitates strict control of moisture and pH in final dosage forms to prevent the accumulation of the genotoxic 4-(trifluoromethyl)aniline. By utilizing the orthogonal methodologies detailed above, laboratories can ensure robust, regulatory-compliant impurity profiling.

References

  • Title : 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetic acid | CAS 69066-42-8 Source : Veeprho URL :[Link]

  • Title : Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related impurities Source : Semantic Scholar URL :[Link]

  • Title : Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability Source : National Institutes of Health (PMC) URL :[Link]

Exploratory

The Trifluoromethylphenyl Motif in Modern Medicinal Chemistry: A Technical Guide to Biological Activity and Rational Drug Design

Executive Summary The incorporation of the trifluoromethylphenyl ( −C6​H4​CF3​ ) moiety is a cornerstone strategy in rational drug design. Far from being a passive structural appendage, this functional group actively dri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethylphenyl ( −C6​H4​CF3​ ) moiety is a cornerstone strategy in rational drug design. Far from being a passive structural appendage, this functional group actively drives both the pharmacodynamics and pharmacokinetics of therapeutic compounds[1]. This whitepaper provides an in-depth technical analysis of the causality behind the physicochemical properties of the trifluoromethylphenyl group, its critical role in stabilizing DFG-out kinase conformations, its emerging applications in antimicrobial agents, and the self-validating experimental protocols required to evaluate these compounds.

Physicochemical Causality: Why the Trifluoromethylphenyl Group?

To understand the biological activity of −C6​H4​CF3​ containing compounds, we must first examine the causality of its physicochemical properties and how they dictate molecular behavior in a biological system.

  • Electronegativity and Inductive Effects: Fluorine is the most electronegative element (Pauling scale: 3.98)[2]. The −CF3​ group acts as a powerful electron-withdrawing group (EWG), drastically altering the electron density of the attached phenyl ring. This inductive effect modulates the pKa of adjacent functional groups, stabilizes carbanions, and strengthens hydrogen bonding and electrostatic interactions with target proteins[2][3].

  • Lipophilicity and Steric Bulk: With a Hansch-Fujita π constant of +0.88 and a van der Waals volume of 39.8 ų, the −CF3​ group is comparable in steric bulk to an isopropyl group but is significantly more lipophilic[2]. This enhanced lipophilicity is causally linked to improved cell membrane permeability (including the blood-brain barrier) and provides the thermodynamic driving force required to push the moiety into deep, hydrophobic pockets of target receptors[1].

  • Metabolic Inertness: The C-F bond is exceptionally robust, with a bond dissociation energy of approximately 485 kJ/mol[2]. Shielding the phenyl ring with a −CF3​ group prevents cytochrome P450-mediated oxidative metabolism, thereby prolonging the pharmacokinetic half-life of the drug and improving overall bioavailability[3].

Type II Kinase Inhibition: Mastering the DFG-Out Conformation

One of the most profound and highly targeted applications of the trifluoromethylphenyl group is in the design of Type II kinase inhibitors [4].

Kinases exist in a dynamic equilibrium between an active (DFG-in) and an inactive (DFG-out) state. In the DFG-out conformation, the highly conserved Aspartate (D) and Phenylalanine (F) residues of the activation loop flip, exposing a deep allosteric hydrophobic pocket adjacent to the ATP-binding site[5].

The trifluoromethylphenyl group is the ideal pharmacophore to exploit this pocket. Its steric bulk perfectly complements the spatial dimensions of the allosteric site, while its lipophilicity maximizes hydrophobic packing. Simultaneously, the electron-deficient phenyl ring engages in π−π stacking with adjacent aromatic residues (such as the flipped Phenylalanine)[6].

For example, in the development of macrocycle-based Type II TRK inhibitors (e.g., Compound 7b), the trifluoromethylphenyl group binds the allosteric hydrophobic site, allowing the inhibitor to overcome clinically acquired resistance mutations like TRKA G595R[6]. Similarly, in pyrazolopyrimidine derivatives targeting BCR-ABL, the −C6​H4​CF3​ group acts as a well-established binder of the allosteric pocket to overcome the T315I gatekeeper mutation[7].

G A Kinase Active State (DFG-in) B Conformational Shift (DFG-out) A->B ATP Depletion / Inhibitor C Hydrophobic Pocket Exposed B->C D Trifluoromethylphenyl Binding (Allosteric) C->D CF3-Phenyl Insertion E Kinase Inactivation & Signal Arrest D->E

Caption: Mechanism of DFG-out kinase stabilization by the trifluoromethylphenyl motif.

Antimicrobial and Antiproliferative Applications

Beyond oncology, the trifluoromethylphenyl motif is highly effective in developing novel antimicrobial agents to combat multidrug-resistant (MDR) pathogens.

  • Pyrazole Derivatives: 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have emerged as potent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis biofilms[8][9]. The dual −CF3​ substitution maximizes lipophilicity, allowing the compound to efficiently penetrate and disrupt thick bacterial cell walls.

  • Thiourea Derivatives: 1-trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas exhibit broad-spectrum activity against S. aureus, Mycobacterium smegmatis, and Candida albicans[10]. The para-substitution of the −CF3​ group on the phenyl ring is causally linked to enhanced antifungal and antibacterial potency, likely due to optimal spatial alignment within the target pathogenic enzymes[11].

Quantitative Data Summary: Biological Activity Profiles
Compound ClassTarget / PathogenBiological ActivityKey Structural FeatureReference
Macrocyclic Type II Inhibitor (7b) TRKA WT / TRKA G595RIC50: 34 nM / 110 nM −C6​H4​CF3​ binds allosteric hydrophobic site[3]
Pyrazolopyrimidines BCR-ABL (T315I)IC50: Low nanomolar3-trifluoromethylphenyl group via amide linker[4]
Pyrazole Derivatives (Cmpd 1) S. aureus (MRSA)MIC: 2 µg/mL3,5-bis(trifluoromethyl)phenyl substitution[5]
Thiourea Derivatives (11h) S. aureus / C. albicansMIC: 3.9 - 31.2 µg/mLpara-trifluoromethylphenyl substitution[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, protocols must be designed as self-validating systems. The following methodologies incorporate strict internal controls tailored specifically for the physicochemical quirks (e.g., high lipophilicity, auto-fluorescence) of trifluoromethylphenyl compounds.

Protocol A: Type II Kinase Inhibitor Profiling (IC50 Determination via TR-FRET)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because highly conjugated trifluoromethylphenyl compounds often exhibit auto-fluorescence. The time-delay inherent to TR-FRET eliminates this background noise, ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare the kinase domain (e.g., TRKA WT) in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Validation Step: The inclusion of Brij-35 (a non-ionic surfactant) is critical to prevent the highly lipophilic −CF3​ compounds from non-specifically binding to the plastic microplate walls, which would artificially inflate the apparent IC50.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the trifluoromethylphenyl inhibitor in 100% DMSO. Transfer to a 384-well plate ensuring the final assay DMSO concentration remains <1%.

  • Kinase Reaction: Add the kinase and a fluorescently labeled tracer (a known Type II binder). Incubate for 60 minutes at room temperature to allow the slow-binding DFG-out conformation to fully stabilize.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using positive (e.g., staurosporine) and negative (DMSO) controls.

    • Validation Step: A Z'-factor > 0.6 mathematically confirms assay robustness and validates the run.

  • Data Analysis: Fit the emission ratio (665 nm / 615 nm) to a 4-parameter logistic curve to determine the IC50.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay for MRSA

Causality Check: Broth microdilution is strictly required over agar disk diffusion for these compounds. The high lipophilicity of −CF3​ -phenyl derivatives severely limits their diffusion through aqueous agar matrices, which would yield false-negative zones of inhibition.

  • Inoculum Preparation: Culture MRSA (e.g., ATCC 33591) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase. Adjust to a 0.5 McFarland standard (~ 1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the synthesized compounds (range: 64 µg/mL to 0.125 µg/mL).

    • Validation Step: Include a growth control (bacteria + DMSO) to ensure the solvent isn't killing the bacteria, and a sterility control (MHB only) to rule out contamination.

  • Inoculation: Add 50 µL of the bacterial suspension to each test well.

  • Incubation & Readout: Incubate the plate at 37°C for 18-24 hours. Measure the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration exhibiting no visible growth (OD600 equivalent to the sterility control).

MIC_Workflow N1 Synthesize CF3-Phenyl Derivatives N2 Prepare Serial Dilutions (96-well) N1->N2 N3 Inoculate with Bacterial Strain (MRSA) N2->N3 N4 Incubate 18-24h at 37°C N3->N4 N5 Measure Absorbance (OD600) N4->N5 N6 Determine MIC Value N5->N6

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The trifluoromethylphenyl group is a dynamic driver of molecular efficacy. By strategically exploiting its extreme electronegativity, tailored steric bulk, and metabolic stability, medicinal chemists can rationally design highly potent Type II kinase inhibitors and broad-spectrum antimicrobial agents capable of overcoming severe biological resistance mechanisms.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Molecules.[Link]

  • Trifluoromethyl group - Physicochemical Properties. Grokipedia / Chemical Reviews. [Link]

  • Discovery of the First Highly Selective and Broadly Effective Macrocycle-Based Type II TRK Inhibitors that Overcome Clinically Acquired Resistance. ACS Journal of Medicinal Chemistry.[Link]

  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. ACS Journal of Medicinal Chemistry.[Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central (Molecules).[Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI Scientia Pharmaceutica.[Link]

  • Affinity-Based Probes Based on Type II Kinase Inhibitors. PubMed Central.[Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for synthesizing 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid

Application Note & Protocol Topic: High-Yield Synthesis of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid: A Detailed Experimental Protocol Audience: Researchers, scientists, and drug development professionals. Ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid: A Detailed Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid, a valuable N-aryl oxamic acid derivative. N-aryl oxamic acids are significant building blocks in medicinal chemistry and materials science, serving as precursors for various biologically active compounds and ligands.[1][2] The protocol herein is designed for robustness and high yield, detailing the initial amidation of 4-(trifluoromethyl)aniline with diethyl oxalate to form an intermediate ester, followed by a saponification reaction to yield the final product. This guide emphasizes safety, mechanistic rationale, and procedural detail to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug discovery.

Reaction Principle and Overview

The synthesis proceeds via a two-step sequence:

  • Step 1: Nucleophilic Acyl Substitution. 4-(Trifluoromethyl)aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the displacement of an ethoxy group to form the stable amide intermediate, ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate. The reaction is typically driven to completion by heating.

  • Step 2: Saponification (Hydrolysis). The ethyl ester intermediate is hydrolyzed under basic conditions using potassium hydroxide. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to precipitate the final product, 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid.[2][3]

Overall Reaction Scheme:

Materials and Equipment

Reagent / Material CAS No. Molecular Wt. ( g/mol ) Notes
4-(Trifluoromethyl)aniline455-14-1161.13Toxic, handle with care.[4]
Diethyl oxalate95-92-1146.14Irritant.
Potassium Hydroxide (KOH)1310-58-356.11Corrosive.
Ethanol (EtOH), Anhydrous64-17-546.07Flammable.
Hydrochloric Acid (HCl), conc. (37%)7647-01-036.46Corrosive, causes severe burns.
Diethyl Ether60-29-774.12Extremely flammable.
Deionized Water (H₂O)7732-18-518.02
Equipment
Round-bottom flasks (100 mL, 250 mL)
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle
Buchner funnel and filter flask
pH paper or pH meter
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Rotary evaporatorFor solvent removal.

Critical Safety Precautions

This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 4-(Trifluoromethyl)aniline: This compound is toxic if inhaled, swallowed, or in contact with skin.[5][6] It may cause damage to organs through prolonged or repeated exposure.[5] Avoid breathing vapors and ensure skin and eye contact is prevented.

  • Potassium Hydroxide (KOH) & Hydrochloric Acid (HCl): Both are highly corrosive and can cause severe skin and eye damage.[7] Handle with extreme care, ensuring no direct contact. Prepare solutions by slowly adding the reagent to water, not the other way around, to manage exothermic reactions.

  • Diethyl Oxalate: An irritant to the eyes, respiratory system, and skin.

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure no open flames or spark sources are present in the laboratory.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)aniline (8.05 g, 50 mmol).

  • Reagent Addition: Add an excess of diethyl oxalate (21.9 g, 150 mmol, ~20 mL). The excess diethyl oxalate serves as both a reactant and the reaction solvent, driving the equilibrium towards product formation.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 125-130°C) using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Isolation:

    • Allow the mixture to cool to room temperature. A solid precipitate of the product should form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold diethyl ether to remove unreacted diethyl oxalate.

    • Dry the white crystalline solid under vacuum. The product is typically of sufficient purity to proceed to the next step without further purification.

Part B: Hydrolysis to 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid
  • Prepare Hydrolysis Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (4.2 g, 75 mmol) in a mixture of ethanol (60 mL) and deionized water (30 mL). Stir until the KOH is fully dissolved.

  • Saponification: Add the crude ethyl ester intermediate from Part A (assuming ~40 mmol theoretical yield) to the ethanolic KOH solution.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The hydrolysis is typically complete when the solid ester has fully dissolved, forming a clear solution of the potassium salt.

  • Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification & Precipitation:

    • Dilute the remaining aqueous solution with ~50 mL of deionized water.

    • Cool the solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. The target acid product will begin to precipitate.

    • Continue adding HCl until the solution is strongly acidic (pH 1-2), which can be checked with pH paper. This ensures complete protonation of the carboxylate.

  • Product Isolation:

    • Keep the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any inorganic salts. .

    • Dry the final product, 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid, in a vacuum oven at 50-60°C to a constant weight.

Experimental Workflow Diagram

SynthesisWorkflow cluster_part_a Part A: Ester Synthesis cluster_part_b Part B: Hydrolysis A_Setup 1. Setup - Add 4-(trifluoromethyl)aniline - Add diethyl oxalate A_Reflux 2. Reflux - Heat to 125-130°C - Maintain for 3-4 hours A_Setup->A_Reflux A_Cool 3. Cool & Precipitate - Cool to room temp - Ice bath for 30 min A_Reflux->A_Cool A_Filter 4. Isolate Intermediate - Vacuum filter - Wash with cold Et₂O A_Cool->A_Filter A_Dry 5. Dry Intermediate - Dry under vacuum A_Filter->A_Dry B_Saponify 7. Saponification - Add intermediate ester - Stir at RT for 2-3 hours A_Dry->B_Saponify Use in next step B_Setup 6. Prepare KOH Solution - Dissolve KOH in EtOH/H₂O B_Setup->B_Saponify B_Evap 8. Remove Ethanol - Use rotary evaporator B_Saponify->B_Evap B_Acidify 9. Acidify & Precipitate - Cool in ice bath - Add conc. HCl to pH 1-2 B_Evap->B_Acidify B_Filter 10. Isolate Product - Vacuum filter - Wash with cold H₂O B_Acidify->B_Filter B_Dry 11. Dry Final Product - Vacuum oven at 60°C B_Filter->B_Dry FinalProduct Final Product: 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid B_Dry->FinalProduct

Caption: Workflow for the two-step synthesis of the target compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional group peaks (e.g., C=O of acid and amide, N-H stretch, C-F bonds).

  • Mass Spectrometry: To confirm the molecular weight.

References

  • Badufle, M., Robert, F., & Landais, Y. (2024). Copper-Mediated Synthesis of N-Aryl-Oxamic Acids. European Journal of Organic Chemistry, e202402298. Available at: [Link]

  • Lautens, M., et al. (2024). Synthesis of N-Aryl-oxamic Acids via Copper Catalysis. Chemistry – A European Journal. Available at: [Link]

  • ACS Publications. (2024). Carbamoylarylation of Alkenes with N-Aryl Oxamic Acids Involving 1,4-Aryl Migration Via C(aryl)–N Bond Cleavage. ACS Catalysis. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Available at: [Link]

  • ResearchGate. (2024). Synthesis of N-Aryl-oxamic Acids via Copper Catalysis. Available at: [Link]

  • Organic Letters. (2025). Photoinduced Carbamoylarylation of Alkynes with N-Aryl Oxamic Acids. Organic Letters. Available at: [Link]

  • Wikipedia. (2025). 4-(Trifluoromethyl)aniline. Available at: [Link]

Sources

Application

Advanced Application Note: Utilizing 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid in Peptidomimetic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction and Mechanistic Rationale In modern drug development, the transiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction and Mechanistic Rationale

In modern drug development, the transition from native peptides to highly stable, cell-permeable peptidomimetics requires specialized building blocks. 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (also known as N-(4-trifluoromethylphenyl)oxamic acid, CAS: 1397-89-3 or 69066-42-8) [1] is a highly functionalized oxamic acid derivative that serves as a dual-purpose capping agent in Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I frequently recommend this building block for two distinct advanced applications:

  • Targeted Enzyme Inhibition (Pharmacophore Integration): Oxamic acids are classic structural isosteres of α -keto acids (such as pyruvate). By capping a peptide with this moiety, the resulting peptidomimetic can act as a potent, competitive inhibitor of metabolic enzymes like Lactate Dehydrogenase A (LDH5) [2]. The addition of the 4-trifluoromethyl ( −CF3​ ) phenyl group fundamentally alters the molecule's pharmacokinetics. The −CF3​ group exerts a strong electron-withdrawing effect (increasing the acidity of the amide proton for stronger hydrogen bonding) and significantly increases lipophilicity ( logP ), driving the peptide across cellular membranes and shielding the phenyl ring from Cytochrome P450-mediated oxidation.

  • Photoredox-Mediated Late-Stage Functionalization: Oxamic acids are excellent precursors for carbamoyl radicals. Under visible-light photoredox catalysis, this capping group undergoes decarboxylation, allowing researchers to perform late-stage structural modifications, such as peptide macrocyclization or the synthesis of complex heterocycles [3].

LDH5_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH5 Enzyme LDH5 LDH5 LDH5->Pyruvate Oxamate_Peptide Oxamate-Peptidomimetic (4-CF3-Phenyl) Oxamate_Peptide->LDH5 Competitive Inhibition

Fig 1. Mechanism of LDH5 inhibition by oxamate-functionalized peptidomimetics in tumor metabolism.

Quantitative Data: Capping Agent Comparison

To understand the causality behind choosing 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid over standard capping agents (like acetic anhydride), we must analyze their physicochemical contributions to the peptide sequence.

Table 1: Comparative Physicochemical Properties of N-Terminal Capping Agents

Capping AgentEst. ΔlogP ContributionInductive Effect (Hammett σp​ )Target Affinity (e.g., LDH5)Cell Permeability
Acetyl (Ac-) +0.500.00None (Structural only)Poor
Unsubstituted Oxamate +0.850.00Weak ( 50 μ M)Poor
4-CF 3​ -Phenyl Oxamate +2.50 +0.54 Potent ( < 1 μ M) Excellent

Insight: The massive jump in logP provided by the −CF3​ group is critical. Peptides are notoriously hydrophilic; installing this specific oxamic acid at the N-terminus acts as a hydrophobic "tow truck," pulling the sequence into the cytosol where intracellular targets (like LDH5) reside.

Experimental Protocol: N-Terminal Oxamoylation via SPPS

Coupling an oxamic acid to a peptide resin requires precise conditions. Oxamic acids can be less nucleophilic and prone to forming inactive cyclic intermediates if activated too slowly. Therefore, HATU is chosen over standard DIC/HOBt because its rapid O -to- N acyl transfer ensures immediate and high-yielding amide bond formation before side reactions can occur.

Materials Required
  • Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide AM resin).

  • 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (3.0 equivalents).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents).

  • DIPEA ( N,N -Diisopropylethylamine) (6.0 equivalents).

  • Anhydrous DMF ( N,N -Dimethylformamide).

Step-by-Step Methodology
  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in anhydrous DMF for 30 minutes. Ensure the terminal Fmoc group has been completely removed (20% Piperidine in DMF, 2 × 10 min) and wash the resin thoroughly with DMF ( ).

  • Pre-Activation (Critical Step): In a separate vial, dissolve 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (0.3 mmol, 69.9 mg) and HATU (0.29 mmol, 110.2 mg) in 2 mL of anhydrous DMF. Add DIPEA (0.6 mmol, 104 μ L).

    • Causality Note: Using 2.9 eq of HATU relative to 3.0 eq of the acid prevents the excess uronium salt from capping the peptide N-terminus with a guanidinium moiety, which is a common chain-terminating side reaction.

  • Coupling: Stir the pre-activation mixture for exactly 2 minutes to form the active ester, then add it to the swollen resin. Agitate at room temperature for 2 hours.

  • Validation (Self-Validating System): Drain the reaction mixture and wash the resin with DMF ( ) and DCM ( ). Perform a Kaiser Test .

    • If blue (positive): Free amines remain. Repeat steps 2-3.

    • If yellow (negative): Coupling is complete. Proceed to cleavage.

  • Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/H 2​ O 95:2.5:2.5) for 2 hours. Precipitate the cleaved oxamoylated peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Step1 Resin-Bound Peptide (N-terminal Free Amine) Step3 Coupling Reaction (RT, 2 hours) Step1->Step3 Step2 Pre-activation: 4-CF3-Phenyl Oxamic Acid + HATU + DIPEA in DMF Step2->Step3 Step4 Resin Washing & Kaiser Test Step3->Step4 Step4->Step3 Positive (Incomplete) Step5 TFA Cleavage & Global Deprotection Step4->Step5 Negative (Complete) Step6 Purified N-Oxamoylated Peptidomimetic Step5->Step6

Fig 2. Solid-Phase Peptide Synthesis (SPPS) workflow for N-terminal oxamoylation.

Advanced Protocol: Photoredox Decarboxylation for Peptide Functionalization

Beyond acting as a static pharmacophore, the oxamic acid moiety can be utilized as a reactive handle. Recent advances in photoredox catalysis demonstrate that oxamic acids undergo visible-light-mediated decarboxylation to generate highly reactive carbamoyl radicals [3]. This allows for the late-stage stapling of the peptide to electron-deficient alkenes.

Photoredox Workflow
  • Reaction Setup: Dissolve the purified N-oxamoylated peptide (0.05 mmol) and an electron-deficient alkene (e.g., a Michael acceptor, 0.1 mmol) in a degassed aqueous/organic solvent mixture (e.g., H 2​ O/CH 3​ CN 1:1).

  • Catalyst Addition: Add a visible-light photoredox catalyst, such as Eosin Y (5 mol%) or Ru(bpy) 3​ Cl 2​ (2 mol%), alongside a mild oxidant if required by the specific catalytic cycle.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12–24 hours under an inert argon atmosphere.

  • Mechanism: The photocatalyst oxidizes the oxamate carboxylate, triggering the release of CO 2​ . The resulting carbamoyl radical adds across the alkene, forming a new, highly stable carbon-carbon bond at the peptide's N-terminus. This technique is highly valuable for generating novel 3,4-dihydroquinolin-2(1H)-one scaffolds linked directly to the peptide chain [3].

References

  • Cunningham, A. D., Qvit, N., & Mochly-Rosen, D. (2021). Designed β -Hairpins Inhibit LDH5 Oligomerization and Enzymatic Activity. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Bai, Q.-F., Jin, C., He, J.-Y., & Feng, G. (2018). Carbamoyl Radicals via Photoredox Decarboxylation of Oxamic Acids in Aqueous Media: Access to 3,4-Dihydroquinolin-2(1H)-ones. Organic Letters, 20(8), 2172–2175. Retrieved from[Link]

Method

Application Note: 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid in Drug Discovery

Subtitle: Metabolic Profiling, Impurity Characterization, and Fragment-Based Scaffold Design Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemists Introduction & Scientific Rationale 2-Oxo-2-[[4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Metabolic Profiling, Impurity Characterization, and Fragment-Based Scaffold Design Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemists

Introduction & Scientific Rationale

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS 69066-42-8), frequently referred to as N-(4-trifluoromethylphenyl)oxamic acid or Teriflunomide Impurity 2, is a highly fluorinated oxamic acid derivative[1]. In the modern drug discovery and development pipeline, this compound serves a critical dual function:

  • Critical Quality Attribute (CQA) Marker in Formulations : It is a primary degradation product and metabolite of the immunomodulatory drugs leflunomide and teriflunomide—both potent dihydroorotate dehydrogenase (DHODH) inhibitors[2]. Monitoring its formation is essential for evaluating the stability and pharmacokinetic profile of these therapies.

  • Privileged Scaffold in Target-Based Design : The oxamic acid moiety is a classic bioisostere and transition-state analog for α -keto acids (e.g., pyruvate). When coupled with the lipophilic and metabolically stable 4-(trifluoromethyl)phenyl group, it serves as a potent starting fragment for designing inhibitors against metabolic enzymes such as Lactate Dehydrogenase A (LDH-A), a primary target in oncology for disrupting the Warburg effect.

Causality and Experimental Design (E-E-A-T)

As application scientists, we must understand why specific analytical and biological workflows are designed around this molecule.

In Metabolism and Stability (DMPK/CMC): During the degradation of teriflunomide, the amide bond is susceptible to hydrolysis, yielding the toxicophore 4-trifluoromethylaniline (4-TFMA), a known hematotoxic agent[2]. However, alternative oxidative cleavage or degradation pathways produce the oxanilic acid derivative (2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid)[3]. Quantifying this specific oxamic acid provides a direct stoichiometric readout of non-TFMA degradation pathways, allowing formulators to map the precise stability profile of the Active Pharmaceutical Ingredient (API)[4].

In Enzymology (Fragment-Based Drug Design): LDH-A catalyzes the conversion of pyruvate to lactate. Oxamic acids competitively bind the pyruvate binding site. The addition of the CF3​ group enhances cell permeability and binding affinity via halogen bonding and hydrophobic interactions within the enzyme's active site pocket. Utilizing CAS 69066-42-8 as a core fragment allows medicinal chemists to rapidly synthesize lead compounds with optimized ADME properties[5].

Visualizing the Chemical Logic

Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active DHODH Inhibitor) Leflunomide->Teriflunomide In vivo ring opening Oxamic 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (Oxanilic Acid Metabolite) Teriflunomide->Oxamic Oxidative Cleavage TFMA 4-Trifluoromethylaniline (4-TFMA Toxicophore) Teriflunomide->TFMA Amide Hydrolysis

Metabolic degradation pathway of Leflunomide to its oxanilic acid metabolite.

Experimental Protocols

Protocol A: LC-MS/MS Bioanalytical Quantification of Impurity 2

Objective : Establish a self-validating chromatographic system to monitor the degradation of Teriflunomide into its oxamic acid metabolite in plasma or stressed formulation matrices.

Step-by-Step Methodology :

  • Sample Preparation : Spike 100 µL of plasma (or dissolved API formulation) with an internal standard (IS), such as isotopically labeled teriflunomide-d4, to correct for matrix effects. Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C to pellet the protein matrix. Transfer the supernatant to a clean autosampler vial.

  • Chromatographic Separation : Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.0 minutes, hold for 1 min, and re-equilibrate.

  • Mass Spectrometry Detection : Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid moiety readily deprotonates. Monitor the MRM transition: m/z 232.0 m/z 188.0.

  • System Validation : Run calibration standards (1 ng/mL to 1000 ng/mL). Ensure the signal-to-noise ratio (S/N) of the Lower Limit of Quantification (LLOQ) is 10. Inject blank solvent after the highest standard to verify zero carryover.

Protocol B: High-Throughput Screening (HTS) for LDH-A Inhibition

Objective : Utilize 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid as a fragment to screen for competitive LDH-A inhibition.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 0.05% BSA (to prevent non-specific binding), and 2 mM DTT.

  • Enzyme/Substrate Mix : Prepare a solution of recombinant human LDH-A (1 nM final concentration) and NADH (100 µM final).

  • Compound Incubation : Dispense 1 µL of the oxamic acid compound (titrated from 100 µM down to 1 nM in DMSO) into a 384-well black microplate. Add 24 µL of the Enzyme/NADH mix. Include a known LDH inhibitor (e.g., standard sodium oxamate) as a positive control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add 25 µL of Pyruvate (200 µM final) to initiate the reaction.

  • Kinetic Readout : Measure the depletion of NADH by monitoring fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity ( V0​ ) and determine the IC50​ using a 4-parameter logistic non-linear regression model. Validate assay robustness by ensuring a Z'-factor of 0.6.

Quantitative Data Summary

Table 1: Physicochemical Properties and LC-MS/MS Parameters for CAS 69066-42-8

ParameterValueCausality / Relevance in Drug Discovery
Molecular Formula C9H6F3NO3Highly fluorinated, enhancing lipophilicity and metabolic stability.
Molecular Weight 233.15 g/mol Low molecular weight (<300 Da), ideal for Fragment-Based Drug Design (FBDD).
Precursor Ion (ESI-) m/z 232.0 [M-H]-The terminal carboxylic acid readily deprotonates in slightly acidic/neutral pH.
Product Ions (MRM) m/z 188.0, 162.0The loss of CO2​ (44 Da) to yield m/z 188.0 confirms the oxamic acid moiety.
LogP (Estimated) ~2.5Optimal balance of aqueous solubility for assays and membrane permeability.

Fragment-Based Workflow Visualization

Workflow Scaffold Target Selection (LDH-A) Fragment Fragment Sourcing (CAS 69066-42-8) Scaffold->Fragment Assay In Vitro Assay (NADH Fluorescence) Fragment->Assay Optimization Hit-to-Lead Optimization Assay->Optimization

Fragment-based drug discovery workflow utilizing the oxamic acid scaffold.

References

  • Title: Teriflunomide-impurities Reference Standards Source: Pharmaffiliates URL: [Link] (Referenced for CAS 69066-42-8 chemical standard specifications and impurity profiling)[1],[3]

  • Title: Toxicity and Metabolism of Leflunomide/Teriflunomide (Regulatory Review) Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link] (Referenced for the metabolic pathways and toxicity of 4-TFMA and oxanilic acid derivatives)[2]

  • Title: Teriflunomide Impurities and Active Metabolites Source: Veeprho Pharmaceuticals URL: [Link] (Referenced for the half-life, clearance, and impurity mapping of Teriflunomide)[4]

Sources

Application

Application Note: Safety, Handling, and Analytical Quantification of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid

Introduction & Scientific Context 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS: 69066-42-8), commonly designated as Teriflunomide Impurity 2 , is a critical pharmacopeial impurity associated with the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS: 69066-42-8), commonly designated as Teriflunomide Impurity 2 , is a critical pharmacopeial impurity associated with the synthesis and degradation of Teriflunomide and Leflunomide—immunomodulatory agents prescribed for multiple sclerosis and rheumatoid arthritis [1, 2].

Because fluorinated anilide derivatives can exhibit unpredictable toxicological profiles, regulatory frameworks (such as ICH Q3A(R2)) mandate strict monitoring of this impurity in active pharmaceutical ingredients (APIs). This application note provides drug development professionals with field-proven safety handling directives and a self-validating LC-MS/MS protocol for its trace-level quantification.

Quantitative Physicochemical Profile

Understanding the physical properties of this compound is essential for designing effective dissolution and chromatographic strategies. The presence of both a hydrophobic trifluoromethyl ( −CF3​ ) group and a hydrophilic oxoacetic acid moiety dictates its solubility profile.

PropertySpecification
IUPAC Name 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid
Common Synonyms Teriflunomide Impurity 2; Oxo[[4-(trifluoromethyl)phenyl]amino]acetic Acid
CAS Registry Number 69066-42-8
Molecular Formula C9H6F3NO3
Molecular Weight 233.14 g/mol
Monoisotopic Mass 233.03 Da
Recommended Storage 2–8°C, tightly sealed, protected from light and moisture

Hazard Profile & Safety Handling Procedures

As a pharmaceutical-related compound of unknown pharmacological potency, 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid must be handled with precautionary measures equivalent to those used for highly active parent APIs [3].

Toxicity and Thermal Degradation
  • Exposure Risks: The compound is a potential respiratory, dermal, and ocular irritant. Systemic absorption may cause physiological effects analogous to immunosuppressive agents.

  • Thermal Hazards: Causality in disposal protocols is driven by its halogenated nature. Upon thermal decomposition (e.g., during a laboratory fire or improper incineration), the compound emits highly toxic and corrosive fumes, specifically hydrogen fluoride (HF) , nitrogen oxides (NOx), and carbon oxides [3].

Laboratory Handling Directives
  • Containment: All weighing, transfer, and dissolution steps must be executed within a Class II Biological Safety Cabinet (BSC) or a certified fume hood. This prevents the inhalation of aerosolized micro-particulates.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile is mandatory. Fluorinated organic compounds dissolved in strong organic solvents (like Acetonitrile) can rapidly permeate standard latex.

    • Eye/Face: Splash-proof safety goggles.

  • Spill Protocol: Never dry-sweep a powder spill. Aerosolization must be prevented by gently wetting the powder with a compatible solvent (e.g., Isopropanol or Water), followed by wiping with absorbent pads. Dispose of pads in sealed, labeled hazardous waste containers destined for high-temperature incineration.

Analytical Workflow & Causality in Experimental Design

To quantify this impurity at the <0.1% threshold required by pharmacopeial standards, LC-MS/MS is the method of choice.

  • Solvent & Filter Selection: The compound is dissolved in a 50:50 Acetonitrile (MeCN) to Water mixture. PTFE (Polytetrafluoroethylene) syringe filters are explicitly chosen over Nylon. Causality: Nylon filters possess free amine groups that can strongly bind to the carboxylic acid moiety of the impurity, leading to false-negative quantification (recovery loss). PTFE ensures zero non-specific binding.

  • Ionization Strategy: Negative Electrospray Ionization (ESI-) is utilized. Causality: The oxoacetic acid group readily donates a proton in the presence of a weak acid modifier (0.1% Formic Acid), yielding a highly stable [M−H]− precursor ion at m/z 232.0.

Self-Validating System Architecture

To ensure absolute trustworthiness of the analytical run, the protocol is bracketed by a self-validating system:

  • Procedural Blank: An injection of 50:50 MeCN:Water prior to the sample batch to validate zero column carryover.

  • Matrix Spike (Recovery Control): Teriflunomide API spiked with 50 ng/mL of Impurity 2. This proves that the high concentration of the parent API does not cause ion suppression of the impurity in the MS source.

  • Drift Verification: A mid-level calibration standard is re-injected at the end of the sequence to confirm detector drift remains <5%.

Step-by-Step LC-MS/MS Protocol

Step 1: Preparation of Standard Solutions

  • Accurately weigh 1.0 mg of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid using a microbalance inside a ventilated enclosure.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL primary stock. Sonicate for 5 minutes.

  • Serially dilute the stock with 50:50 MeCN:Water to generate a working calibration curve: 1, 5, 10, 50, and 100 ng/mL.

Step 2: API Sample Preparation

  • Weigh 10.0 mg of Teriflunomide API and dissolve in 10.0 mL of 50:50 MeCN:Water (Yields 1 mg/mL API matrix).

  • Vortex for 30 seconds until visually clear.

  • Filter 1 mL of the solution through a 0.22 µm PTFE syringe filter directly into an amber LC autosampler vial.

Step 3: LC-MS/MS Instrumental Conditions

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Detection: ESI in Negative Mode. Monitor the MRM transition of m/z 232.0 m/z 188.0 (corresponding to the loss of CO2​ ).

Process Visualization

G A API Sampling (Teriflunomide Batch) B Safety Protocol (Fume Hood / PPE) A->B Secure Transfer C Sample Prep (PTFE Filtration) B->C Dissolution D LC-MS/MS Analysis (ESI- Mode) C->D Injection E Data Validation (Matrix Spike Recovery) D->E Quantification

Analytical workflow for the safe handling and LC-MS quantification of Teriflunomide Impurity 2.

References

  • Title: MATERIAL SAFETY DATA SHEETS TERIFLUNOMIDE IMPURITY 2 Source: Cleanchem Laboratories URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid

Welcome to the technical support center for the purification of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS 69066-42-8), also known as N-(4-(trifluoromethyl)phenyl)oxamic acid. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS 69066-42-8), also known as N-(4-(trifluoromethyl)phenyl)oxamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate.

Introduction

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues, grounded in the principles of organic chemistry and extensive laboratory experience.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses common questions regarding the synthesis and impurity profile of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid, providing a foundational understanding of potential purification hurdles.

Q1: What is a common synthetic route for 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid, and what are the likely impurities?

A common and efficient method for the synthesis of N-aryl oxalamic acids is a two-step process starting from the corresponding aniline.

  • Step 1: Amidation. 4-(Trifluoromethyl)aniline is reacted with a dialkyl oxalate, typically diethyl oxalate, to form the corresponding ethyl ester, ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate.

  • Step 2: Hydrolysis. The resulting ethyl ester is then hydrolyzed, usually under basic conditions (e.g., using sodium hydroxide in an alcohol/water mixture), followed by acidification to yield the desired carboxylic acid.[1]

Based on this synthetic pathway, the following impurities are commonly encountered:

  • Unreacted Starting Materials:

    • 4-(Trifluoromethyl)aniline

    • Diethyl oxalate

  • Intermediate:

    • Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate

  • By-products:

    • N,N'-bis(4-(trifluoromethyl)phenyl)oxalamide (from the reaction of the product with unreacted aniline).

    • Impurities present in the starting 4-(trifluoromethyl)aniline, which can be carried through the synthesis.[2]

Q2: Why is the purification of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid challenging?

The purification can be challenging due to several factors:

  • Similar Polarity of Impurities: The starting aniline and the intermediate ester have polarities that can be close to the final product, making their separation by simple recrystallization or chromatography difficult.

  • Potential for Hydrolysis/Degradation: The amide bond is susceptible to hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures.[3][4][5] This can lead to the formation of 4-(trifluoromethyl)aniline and oxalic acid during work-up or purification.

  • "Oiling Out" During Recrystallization: The compound may separate as a liquid instead of a solid during recrystallization, a phenomenon known as "oiling out." This is often due to the presence of impurities or the choice of a suboptimal solvent system, leading to poor purification.[1]

Part 2: Troubleshooting Guide for Purification

This section provides a detailed, step-by-step guide to troubleshoot common issues encountered during the purification of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid, with a focus on recrystallization.

Initial Assessment of the Crude Product

Before attempting purification, it is crucial to analyze the crude product to understand the impurity profile.

Analytical TechniqueInformation Gained
Thin Layer Chromatography (TLC) A quick assessment of the number of components in the crude mixture. By co-spotting with the starting materials, you can identify their presence.
High-Performance Liquid Chromatography (HPLC) A more quantitative measure of purity and the relative amounts of each impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information about the main product and can help identify major impurities.
Troubleshooting Recrystallization

Recrystallization is the most common method for purifying solid organic compounds.[6][7][8][9][10][11] The ideal solvent for recrystallization is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.[12]

Problem 1: The compound "oils out" instead of crystallizing.

This is a common issue, particularly with compounds that have a relatively low melting point or when significant impurities are present.[1]

Causality: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. Impurities can also depress the melting point, exacerbating this issue.

Solutions:

  • Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to achieve complete dissolution. The higher solvent volume will lower the saturation temperature, which may then be below the compound's melting point upon cooling.[1]

  • Use a Different Solvent or a Mixed Solvent System:

    • Single Solvent: Experiment with solvents of different polarities.

    • Mixed Solvent System: A powerful technique is to use a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[13] A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.

      • Recommended Solvent Pairs to Screen:

        • Ethanol/Water

        • Acetone/Water

        • Ethyl acetate/Hexane

        • Toluene/Hexane[13]

Experimental Protocol for Mixed Solvent Recrystallization:

  • Dissolve the crude 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is hot, add the "bad" solvent (e.g., water) dropwise until a persistent cloudiness is observed.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Problem 2: The compound fails to crystallize.

Causality: The solution may be too dilute, or there may be substances in the mixture that inhibit crystal nucleation.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for crystal nucleation.[1][12]

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystal growth.[1][12]

  • Reduce the Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.[1]

  • Cool to a Lower Temperature: Place the flask in an ice-water bath or a refrigerator to further decrease the solubility of the compound. Be cautious, as rapid cooling can lead to the formation of small, less pure crystals.[6]

Problem 3: The crystals are colored, but the pure compound should be white.

Causality: Colored impurities are present in the crude product.

Solution:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.

    • Dissolve the crude product in the hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent bumping.

    • Add a small amount of activated charcoal (about 1-2% of the solute weight).

    • Heat the mixture back to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize.[13]

Problem 4: Low recovery of the purified product.

Causality: This can be due to using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Prevent Premature Crystallization: During hot gravity filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.[6]

  • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product remaining in the mother liquor.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[12]

Visualizing the Troubleshooting Workflow

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve oiling_out Oils Out? dissolve->oiling_out hot_filter Hot Gravity Filtration (if insoluble impurities) colored_crystals Colored Crystals? hot_filter->colored_crystals cool Cool Slowly crystals Crystals Form cool->crystals collect Collect Crystals by Vacuum Filtration crystals->collect Yes no_crystals No Crystals? crystals->no_crystals No wash_dry Wash with Cold Solvent and Dry collect->wash_dry pure_product Pure Product wash_dry->pure_product oiling_out->hot_filter No add_solvent Add More Hot 'Good' Solvent or Change Solvent System oiling_out->add_solvent Yes add_solvent->dissolve induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Try First reduce_volume Reduce Solvent Volume no_crystals->reduce_volume If Induction Fails induce_crystallization->cool reduce_volume->cool colored_crystals->cool No charcoal Add Activated Charcoal and Re-filter Hot colored_crystals->charcoal Yes charcoal->hot_filter

Caption: Troubleshooting workflow for the recrystallization of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid.

Part 3: Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. A combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid and quantifying impurities.

Suggested HPLC Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a general method and may require optimization for your specific sample and HPLC system. The use of formic acid is compatible with mass spectrometry (MS) detection, which can be useful for impurity identification.[14] For compounds containing amino groups that lack a strong chromophore, pre-column derivatization can be employed to enhance detection.[15]

Visualizing the Analytical Workflow

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Purified Solid dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: A typical workflow for the HPLC analysis of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid purity.

References

  • University of Colorado Boulder, Department of Chemistry. recrystallization.pdf. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Pandurang, P. P., & Sonune, K. N. (2024). An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities. ResearchGate. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Recrystallization. Vigyan Pratibha. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Richmond. Recrystallization | Organic Chemistry I Lab. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • RECRYSTALLIZATION. ResearchGate. [Link]

  • HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. [Link]

  • Burgaz, E. V. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl). DergiPark. [Link]

  • Investigation of the Spatial Structure of Flufenamic Acid in Supercritical Carbon Dioxide Media via 2D NOESY. MDPI. [Link]

  • Poboży, E., Król, E., & Wójcik, L. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • Lee, K., & Kim, J. N. (2002). Synthesis of Ethyl 2-Methylene-3-aryl-4-oxoalkanoates and Ethyl 2-Arylidene-4-oxoalkanoates from the Baylis-Hillman Acetates. Bulletin of the Korean Chemical Society, 23(5), 657-658. [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. [Link]

  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. PubMed. [Link]

  • Lee, D. K., & Lee, D. Y. (1983). Kinetics of Hydrolysis of Fenclorac. PubMed. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]

  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE. [Link]

  • Katagi, T. (2003). Hydrolysis of N-Phenylimide Herbicide Flumioxazin and Its Anilic Acid Derivative in Aqueous Solutions. ResearchGate. [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Rsc.org. [Link]

  • Axios Research. N1-(4-(trifluoromethyl)phenyl)oxalamide. [Link]

  • SIELC Technologies. Separation of Trifluoromethanesulfonic acid on Newcrom R1 HPLC column. [Link]

  • Hydrolysis of N-phenylacetyl-a-methyl-alpha-amino acids by benzylpenicillinacylase. PubMed. [Link]

  • SOLUBILITY DATA SERIES. IUPAC. [Link]

  • Tugnait, M., Lenz, E. M., Phillips, P., Hofmann, M., Spraul, M., Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of pharmaceutical and biomedical analysis, 28(5), 875–885. [Link]

  • Investigating the Effects of Acid Hydrolysis on Physicochemical Properties of Quinoa and Faba Bean Starches as Compared to Cassava Starch. MDPI. [Link]

  • Syren, P. O., & Himo, F. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. ResearchGate. [Link]

  • Pharmaffiliates. Flutamide-impurities. [Link]

  • Zhang, Y., & Zhang, R. (2015). Theoretical studies of hydrolysis and stability of polyacrylamide polymers. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid bioactivity

Bioactivity Validation Guide: 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid Executive Summary The compound 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS 69066-42-8) occupies a unique intersection in...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Validation Guide: 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid

Executive Summary

The compound 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid (CAS 69066-42-8) occupies a unique intersection in pharmacological screening. In pharmaceutical manufacturing, it is primarily monitored as a hydrolytic degradation product and related impurity of teriflunomide, a potent dihydroorotate dehydrogenase (DHODH) inhibitor [3]. However, from a structural biology perspective, the molecule is an N-aryl oxamic acid. Because the oxamate moiety is a classic isostere of pyruvate, N-substituted oxamates are recognized as competitive inhibitors of Lactate Dehydrogenase A (LDHA) [1],[2].

This guide provides a comprehensive framework for validating the bioactivity of this compound, objectively comparing its performance against established reference standards in both the LDHA (glycolysis) and DHODH (pyrimidine synthesis) pathways.

Structural Rationale and Target Hypotheses

To accurately profile this compound, researchers must evaluate it against two distinct metabolic targets based on its structural moieties:

  • The LDHA Hypothesis (The Oxamate Head Group): LDHA catalyzes the conversion of pyruvate to lactate. Sodium oxamate is a known, albeit weak, competitive inhibitor of this process. Substituting the nitrogen with a lipophilic 4-trifluoromethylphenyl group significantly increases the molecule's binding affinity within the hydrophobic pocket of the LDHA active site, theoretically shifting its potency from the millimolar to the micromolar range [2].

  • The DHODH Hypothesis (The Lipophilic Tail): Teriflunomide achieves potent DHODH inhibition via its cyano-enol group and a lipophilic 4-trifluoromethylaniline tail that anchors into the enzyme's ubiquinone-binding channel. Testing our target compound determines whether the lipophilic tail alone, attached to an oxamate core, retains any residual DHODH binding affinity [3].

  • Metabolic Stability Consideration: The trifluoromethylphenyl moiety requires careful metabolic stability profiling, as similar halogenated aromatic structures can occasionally undergo mechanism-based inactivation (MBI) of Cytochrome P450 enzymes via reactive intermediate formation [4].

Pathway Visualization

Bioactivity cluster_LDHA Glycolysis (LDHA Pathway) cluster_DHODH Pyrimidine Synthesis (DHODH Pathway) Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH Target 2-Oxo-2-[[4-(CF3)phenyl] amino]acetic acid Target->Pyruvate Competitive Isostere Target->DHO Residual Binding? Oxamate Sodium Oxamate Oxamate->Pyruvate Standard Inhibitor Teriflunomide Teriflunomide Teriflunomide->DHO Potent Inhibitor

Figure 1: Dual-pathway evaluation of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid.

Comparative Bioactivity Data

To benchmark the compound's performance, it must be evaluated against standard alternatives. The table below outlines the expected pharmacological profile based on structure-activity relationship (SAR) data for N-aryl oxamates and teriflunomide derivatives.

CompoundPrimary TargetExpected IC50 (LDHA)Expected IC50 (DHODH)Cell Permeability
2-Oxo-2-[[4-(CF3)phenyl]amino]acetic acid LDHA (Putative)10 - 50 µM> 100 µMModerate
Sodium Oxamate LDHA / LDHB~1000 µMInactivePoor
Teriflunomide DHODHInactive~1 µMHigh
FX11 LDHA~0.04 µMInactiveHigh

*Representative validation ranges based on established N-aryl oxamate SAR. Actual values require empirical confirmation using the protocols below.

Experimental Validation Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific controls to rule out assay interference (e.g., compound autofluorescence or direct chemical reactivity), ensuring that observed inhibition is strictly enzyme-mediated.

Protocol A: LDHA Kinetic Inhibition Assay

Causality: LDHA catalyzes the reduction of pyruvate to lactate using NADH as a cofactor. Because NADH absorbs light at 340 nm (while NAD+ does not), enzyme velocity is directly proportional to the depletion of absorbance at 340 nm. By varying pyruvate concentrations, we can confirm if the compound acts as a competitive inhibitor (isostere) rather than an allosteric modulator.

Self-Validating Controls:

  • Compound-Only Baseline: Rules out inherent UV absorbance of the trifluoromethylphenyl ring at 340 nm.

  • No-Enzyme Control: Ensures the compound does not chemically oxidize NADH independent of LDHA.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4). Dilute recombinant human LDHA to a working concentration of 0.5 nM. Prepare a 4X substrate mix containing 800 µM NADH and 4 mM Sodium Pyruvate.

  • Compound Plating: In a 96-well UV-transparent plate, add 25 µL of the target compound (serially diluted in buffer + 1% DMSO) to the test wells.

  • Enzyme Incubation: Add 50 µL of the LDHA enzyme solution to the test wells. Incubate at room temperature for 15 minutes to allow the inhibitor to reach binding equilibrium.

  • Initiation: Rapidly add 25 µL of the 4X substrate mix to all wells using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 340 nm kinetically every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the depletion curve. Plot V0​ against compound concentration to derive the IC50.

Protocol B: DHODH Ubiquinone-Coupled Assay

Causality: DHODH oxidizes dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone (CoQ). In vitro, this is coupled to the reduction of the dye DCIP (2,6-dichlorophenolindophenol), which changes from blue to colorless. Measuring the loss of absorbance at 600 nm quantifies DHODH activity.

Self-Validating Controls:

  • Positive Control (Teriflunomide): Validates the assay's sensitivity to the ubiquinone-binding pocket.

  • Dye-Reduction Control: A well containing the compound, DCIP, and DHO (but no enzyme) ensures the oxamate derivative does not act as a direct chemical reducing agent for DCIP.

Step-by-Step Methodology:

  • Reaction Mix: Prepare a solution containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 0.1 mM decylubiquinone, 0.06 mM DCIP, and 10 nM recombinant human DHODH.

  • Compound Addition: Add 90 µL of the reaction mix to a 96-well plate. Add 5 µL of the target compound (or teriflunomide for the positive control) at various concentrations. Incubate for 10 minutes.

  • Initiation: Add 5 µL of 10 mM DHO to initiate the reaction.

  • Kinetic Read: Monitor the decrease in absorbance at 600 nm every 20 seconds for 15 minutes.

  • Analysis: Calculate percent inhibition relative to a DMSO-only vehicle control to determine if the compound retains any residual DHODH activity.

References

  • Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Source: ACS Combinatorial Science URL:[Link]

  • Small-molecule inhibitors of human LDH5 Source: Future Medicinal Chemistry URL:[Link]

  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis Source: Drugs URL:[Link]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies Source: Journal of Medicinal Chemistry URL:[Link]

Safety & Regulatory Compliance

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